Cas no 1486650-45-6 (N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine)

N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexyl core substituted with methyl groups at the 3 and 5 positions, coupled with a but-3-yn-1-yl substituent on the nitrogen. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The alkyne functionality offers versatility for click chemistry applications, while the dimethylcyclohexyl moiety enhances stability and lipophilicity. Its well-defined molecular architecture ensures consistent reactivity, particularly in the development of bioactive compounds or specialty materials. The compound is typically handled under inert conditions due to its amine and alkyne groups.
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine structure
1486650-45-6 structure
Product name:N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
CAS No:1486650-45-6
MF:C12H21N
Molecular Weight:179.30184340477
CID:5709245
PubChem ID:64752824

N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • DTXSID601254062
    • AKOS014080772
    • EN300-1290895
    • 1486650-45-6
    • Cyclohexanamine, N-3-butyn-1-yl-3,5-dimethyl-
    • CS-0283094
    • N-(BUT-3-YN-1-YL)-3,5-DIMETHYLCYCLOHEXAN-1-AMINE
    • N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
    • インチ: 1S/C12H21N/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h1,10-13H,5-9H2,2-3H3
    • InChIKey: QABGSGUWWVLBGA-UHFFFAOYSA-N
    • SMILES: N(CCC#C)C1CC(C)CC(C)C1

計算された属性

  • 精确分子量: 179.167399674g/mol
  • 同位素质量: 179.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 12Ų

N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1290895-5000mg
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
5000mg
$2235.0 2023-09-30
Enamine
EN300-1290895-250mg
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
250mg
$708.0 2023-09-30
Enamine
EN300-1290895-100mg
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
100mg
$678.0 2023-09-30
Enamine
EN300-1290895-1000mg
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
1000mg
$770.0 2023-09-30
Enamine
EN300-1290895-2500mg
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
2500mg
$1509.0 2023-09-30
Enamine
EN300-1290895-1.0g
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
1g
$0.0 2023-06-06
Enamine
EN300-1290895-500mg
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
500mg
$739.0 2023-09-30
Enamine
EN300-1290895-50mg
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
50mg
$647.0 2023-09-30
Enamine
EN300-1290895-10000mg
N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine
1486650-45-6
10000mg
$3315.0 2023-09-30

N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine 関連文献

N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amineに関する追加情報

Research Brief on N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine (CAS: 1486650-45-6) in Chemical Biology and Pharmaceutical Applications

N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine (CAS: 1486650-45-6) is a structurally unique compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its alkyne-functionalized amine moiety and dimethylcyclohexane backbone, has shown promising potential in various applications, including drug discovery, chemical probes, and bioconjugation strategies. Recent studies have focused on its synthesis, reactivity, and biological activity, positioning it as a versatile scaffold for further development.

The synthesis of N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine has been optimized to achieve high yields and purity, as reported in recent literature. The compound's alkyne group serves as a key functional handle for click chemistry reactions, enabling its use in bioconjugation and labeling applications. Researchers have leveraged this feature to develop targeted probes for studying protein interactions and cellular pathways. Additionally, the dimethylcyclohexane moiety contributes to the compound's lipophilicity, which may influence its pharmacokinetic properties in drug design.

Recent pharmacological studies have explored the biological activity of N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine and its derivatives. Preliminary data suggest that this scaffold exhibits modulatory effects on specific neurotransmitter systems, making it a candidate for central nervous system (CNS) drug development. Its structural features have also been investigated for potential antimicrobial and anti-inflammatory properties, though further validation is required. The compound's unique combination of rigidity (from the cyclohexane ring) and flexibility (from the alkyne side chain) offers a valuable template for medicinal chemistry optimization.

In the context of chemical biology, N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine has been employed as a building block for the development of activity-based probes (ABPs). These probes have been used to study enzyme activity and inhibitor interactions in complex biological systems. The compound's compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has facilitated its incorporation into diverse molecular architectures, enabling the creation of libraries for high-throughput screening.

Future research directions for this compound include further exploration of its structure-activity relationships (SAR), optimization of its physicochemical properties for drug-like characteristics, and expansion of its applications in targeted drug delivery systems. The growing body of research on N-(but-3-yn-1-yl)-3,5-dimethylcyclohexan-1-amine underscores its potential as a valuable tool in both basic research and therapeutic development within the chemical biology and pharmaceutical sectors.

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